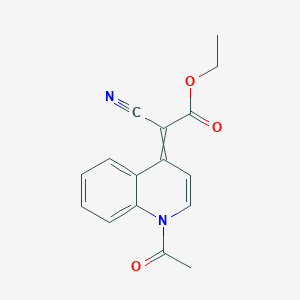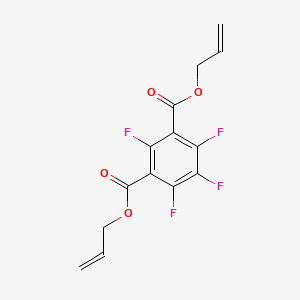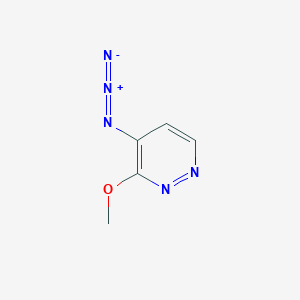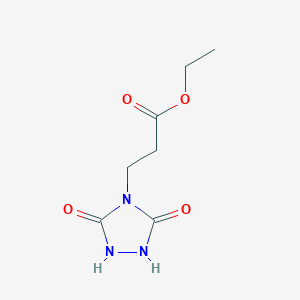![molecular formula C26H24N2O4 B14292614 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate CAS No. 117330-44-6](/img/structure/B14292614.png)
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes methoxyphenyl and pyridin-1-ium groups, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate pyridine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .
科学的研究の応用
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds include:
4-Methoxyphenyl isocyanate: Used in organic synthesis and as an intermediate in various chemical reactions.
4-Methoxybenzylamine: An important intermediate in pharmaceuticals and agrochemicals.
4-Methoxyphenyl isothiocyanate: Used in the synthesis of various organic compounds. Compared to these compounds, 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate offers unique structural features and reactivity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
117330-44-6 |
|---|---|
分子式 |
C26H24N2O4 |
分子量 |
428.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxidopyridin-2-ylidene]-6-methylpyridin-1-ium 1-oxide |
InChI |
InChI=1S/C26H24N2O4/c1-17-13-21(19-5-9-23(31-3)10-6-19)15-25(27(17)29)26-16-22(14-18(2)28(26)30)20-7-11-24(32-4)12-8-20/h5-16H,1-4H3 |
InChIキー |
COORGQXHXSOIQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C2C=C(C=C([N+]2=O)C)C3=CC=C(C=C3)OC)N1[O-])C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


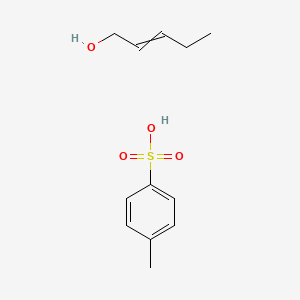
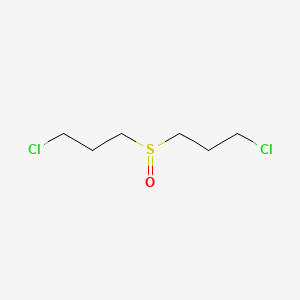
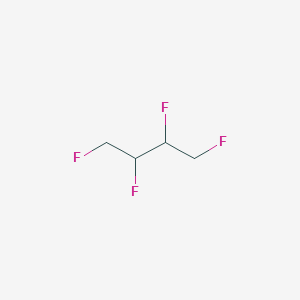
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
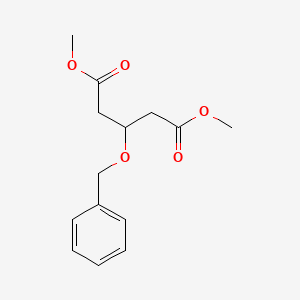
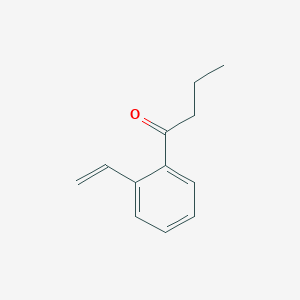
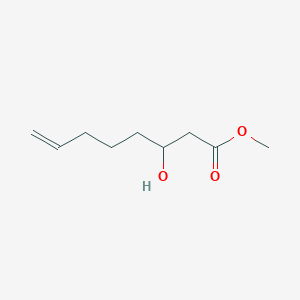

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
